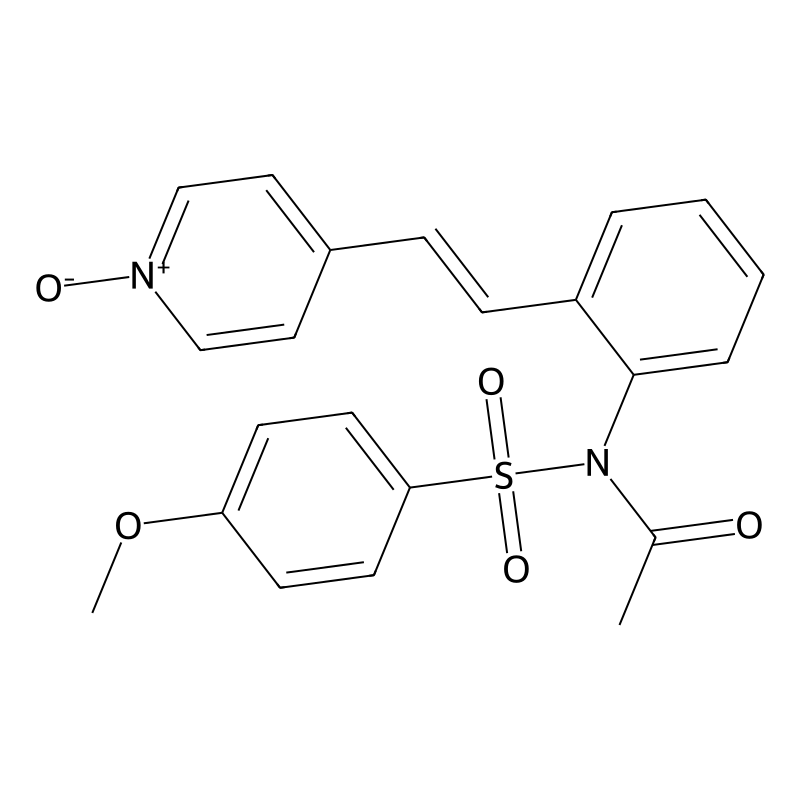

HMN-214

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

HMN-214 (CAS: 173529-46-9) is a structurally optimized, orally bioavailable stilbazole prodrug utilized primarily in preclinical oncology and chemoinformatics as an indirect Polo-like kinase 1 (PLK1) inhibitor[1]. Unlike conventional kinase inhibitors, HMN-214 undergoes in vivo conversion to its active metabolite, HMN-176, which disrupts the subcellular spatial distribution of PLK1 rather than binding to its ATP pocket[2]. For laboratory procurement and formulation, HMN-214 presents as a crystalline solid with a defined solubility profile requiring anhydrous DMSO (≥21.2 mg/mL) to prevent moisture-induced precipitation. Its primary procurement value lies in its pharmacokinetic profile for oral dosing regimens and its ability to bypass standard kinase resistance mechanisms in multidrug-resistant (MDR) tumor models [3].

References

- [1] Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth. Cancers (Basel). 2022.

- [2] Polo-like Kinase 1 Inhibitors and Their Potential Role in Anticancer Therapy, with a Focus on NSCLC. Clin Cancer Res. 2011.

- [4] A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties. Clin Cancer Res. 2006.

Substituting HMN-214 with its active metabolite, HMN-176, or with direct PLK1 inhibitors like BI 2536 fundamentally compromises experimental design and in vivo processability [1]. While HMN-176 exhibits potent in vitro cytotoxicity, it lacks the pharmacokinetic properties required for sustained oral administration, making HMN-214 the mandatory precursor for in vivo xenograft models where stable systemic exposure without toxic accumulation is required [2]. Furthermore, replacing HMN-214 with generic ATP-competitive PLK1 inhibitors fails in multidrug-resistant (MDR) paradigms; HMN-214 downregulates MDR1 mRNA expression and avoids the ATP-binding pocket entirely, meaning it retains efficacy in taxane-resistant or kinase-mutated cell lines where standard direct inhibitors are subject to efflux or target-site resistance [3].

References

- [1] In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Invest New Drugs. 2003.

- [2] A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties. Clin Cancer Res. 2006.

- [3] HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003.

In Vivo Pharmacokinetic Suitability: Prodrug vs. Active Metabolite

For in vivo applications, HMN-214 is specifically engineered to overcome the delivery limitations of its active metabolite, HMN-176. Pharmacokinetic studies demonstrate that oral administration of HMN-214 (e.g., 20-33 mg/kg p.o. in murine models) results in efficient conversion to HMN-176 with dose-proportional increases in AUC, without the toxic accumulation observed with repeated direct dosing of the metabolite [1]. This makes HMN-214 the required procurement choice for continuous oral dosing schedules (e.g., 5-day to 21-day regimens) in xenograft models [2].

| Evidence Dimension | In vivo systemic exposure and accumulation |

| Target Compound Data | HMN-214: Dose-proportional AUC increase via oral route with no toxic metabolite accumulation |

| Comparator Or Baseline | HMN-176 (Active Metabolite): Unsuitable for sustained oral dosing due to suboptimal PK profile |

| Quantified Difference | HMN-214 enables continuous 21-day oral dosing schedules (up to 8 mg/m2/d in clinical models) without cumulative toxicity |

| Conditions | In vivo pharmacokinetic profiling and repeated oral dosing schedules |

Buyers must procure the HMN-214 prodrug rather than the HMN-176 metabolite to ensure viable oral formulation and reproducible systemic exposure in animal models.

Mechanistic Differentiation: Spatial Inhibition vs. ATP-Competitive Binding

Unlike conventional PLK1 inhibitors such as BI 2536 or Volasertib, which directly bind the ATP pocket (IC50 ~0.8-1 nM), HMN-214 acts indirectly by altering the subcellular spatial orientation of PLK1 [1]. Upon conversion to HMN-176, it functions as an 'anticentrosome' agent, disrupting mitotic spindle assembly without directly inhibiting the enzymatic activity of PLK1 [2]. This non-ATP-competitive mechanism is critical for researchers targeting kinase-resistant mutations where standard ATP-competitive inhibitors lose efficacy.

| Evidence Dimension | Mechanism of PLK1 target engagement |

| Target Compound Data | HMN-214/176: Indirect spatial redistribution of PLK1 (anticentrosome activity) |

| Comparator Or Baseline | BI 2536 / Volasertib: Direct ATP-competitive enzymatic inhibition (IC50 ~0.87 nM) |

| Quantified Difference | HMN-214 avoids the ATP-binding pocket entirely, bypassing pocket-specific resistance mutations |

| Conditions | Subcellular localization and kinase enzymatic assays |

Procuring HMN-214 provides a distinct mechanistic tool for bypassing ATP-pocket resistance, essential for advanced kinase inhibitor screening workflows.

Efficacy in Multidrug-Resistant (MDR) Phenotypes

HMN-214 demonstrates a distinct capacity to restore chemosensitivity in multidrug-resistant tumor models, providing a measurable advantage over standard chemotherapeutics like paclitaxel or vincristine. In nude mice bearing multidrug-resistant KB-A.1 xenografts, oral administration of HMN-214 (10-20 mg/kg) significantly decreased MDR1 mRNA expression [1]. Its active metabolite, HMN-176, targets the transcription factor NF-Y to suppress MDR1 promoter-driven expression (effective at 3-300 nM in HeLa cells), yielding a lower resistance index compared to standard agents .

| Evidence Dimension | MDR1 expression and resistance index |

| Target Compound Data | HMN-214/176: Dose-dependent suppression of MDR1 mRNA and low resistance index |

| Comparator Or Baseline | Standard chemotherapeutics (Paclitaxel/Vincristine): High resistance index and susceptibility to P-glycoprotein efflux |

| Quantified Difference | HMN-214 (10-20 mg/kg p.o.) actively downregulates MDR1 expression, restoring sensitivity in KB-A.1 resistant lines |

| Conditions | In vivo KB-A.1 multidrug-resistant xenograft models and in vitro MDR1 promoter assays |

This compound is the optimal procurement choice for laboratories specifically modeling multidrug resistance and P-glycoprotein efflux evasion.

Formulation Processability and Solvent Dependency

The processability of HMN-214 is highly dependent on solvent quality. While it achieves a solubility of ≥21.2 mg/mL in dimethyl sulfoxide (DMSO), the compound is strictly insoluble in water and ethanol . Furthermore, HMN-214 is highly sensitive to moisture; the use of hygroscopic, moisture-contaminated DMSO significantly reduces its solubility and can lead to precipitation during stock solution preparation . Procurement protocols must pair HMN-214 with newly opened, anhydrous DMSO to ensure reproducible concentration gradients for high-throughput screening.

| Evidence Dimension | Stock solution solubility and stability |

| Target Compound Data | HMN-214: ≥21.2 mg/mL in anhydrous DMSO |

| Comparator Or Baseline | Moisture-contaminated DMSO or Aqueous Buffers: Insoluble / prone to precipitation |

| Quantified Difference | Requires strictly anhydrous conditions to maintain >20 mg/mL stock viability |

| Conditions | Laboratory preparation of >10 mM stock solutions for biological assays |

Buyers must ensure strict handling protocols and procure anhydrous solvents alongside HMN-214 to prevent costly formulation failures in preclinical assays.

In Vivo Oral Efficacy Studies in Solid Tumor Xenografts

Due to its dose-proportional pharmacokinetic profile, HMN-214 is the preferred compound for continuous oral dosing regimens in murine xenograft models of solid tumors (e.g., neuroblastoma, NSCLC, and prostate cancer) [1]. It eliminates the need for complex intravenous formulations required by its active metabolite, HMN-176, streamlining preclinical in vivo workflows.

Mechanistic Probing of Non-ATP-Competitive Kinase Inhibition

HMN-214 is ideally suited for chemoinformatics and structural biology workflows seeking to differentiate spatial kinase inhibitors from traditional ATP-competitive binders. By acting as an 'anticentrosome' agent that alters PLK1 localization rather than enzymatic function, it serves as a critical benchmark for developing next-generation allosteric or localization-modifying oncology drugs [2].

Reversal of Multidrug Resistance (MDR) in Refractory Cell Lines

In translational oncology research, HMN-214 is deployed to study the downregulation of the MDR1 gene and the restoration of chemosensitivity. Its ability to suppress MDR1 mRNA expression via NF-Y targeting makes it a highly valuable procurement choice for laboratories screening combination therapies against taxane- or vincristine-resistant tumor models [3].

References

- [1] A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties. Clin Cancer Res. 2006.

- [2] Polo-like Kinase 1 Inhibitors and Their Potential Role in Anticancer Therapy, with a Focus on NSCLC. Clin Cancer Res. 2011.

- [3] HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Low, Jonathan; Chakravartty, Arunava; Blosser, Wayne; Dowless, Michele; Chalfant, Christopher; Bragger, Patty; Stancato, Louis. Phenotypic fingerprinting of small molecule cell cycle kinase inhibitors for drug discovery. Current Chemical Genomics (2009), 3 13-21. CODEN: CCGUAQ ISSN:1875-3973. CAN 152:254294 AN 2009:623851

3. Xiang, Youbin; Jaspersen, Sue; Florens, Laurence; Smith, Sarah Kendall; Hawley, R. Scott. Inhibition of Polo kinase by Matrimony protein maintains G2 arrest in the meiotic cell cycle. U.S. Pat. Appl. Publ. (2009), 41 pp. CODEN: USXXCO US 2009123934 A1 20090514 CAN 150:533852 AN 2009:587922

4. Hu, Laixing; Li, Zhou-rong; Wang, Yue-ming; Jiang, Jian-dong; Boykin, David W. Structure-activity relationships of novel pyridinyl and pyrimidinyl carbazole sulfonamides as antiproliferative agents. Abstracts, 58th Southeast Regional Meeting of the American Chemical Society, Augusta, GA, United States, November 1-4 (2006), SRM06-194. CODEN: 69INUY AN 2006:1190723

5. Palazzo, Robert E. Marine invertebrate gametes and embryos as an assay system for therapeutic screening. U.S. Pat. Appl. Publ. (2006), 12pp. CODEN: USXXCO US 2006240402 A1 20061026 CAN 145:432189 AN 2006:1123520

6. Garland, Linda L.; Taylor, Charles; Pilkington, Deborah L.; Cohen, Jan L.; Von Hoff, Daniel D. A Phase I Pharmacokinetic Study of HMN-214, a Novel Oral Stilbene Derivative with Polo-Like Kinase-1-Interacting Properties, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2006), 12(17), 5182-5189. CODEN: CCREF4 ISSN:1078-0432. CAN 146:454294 AN 2006:899334

7. Medina-Gundrum, Leticia; Cerna, Cesario; Gomez, Lionel; Izbicka, Elzbieta. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Investigational New Drugs (2005), 23(1), 3-9. CODEN: INNDDK ISSN:0167-6997. CAN 142:290700 AN 2004:930695

8. Tanaka, Hideki; Ohshima, Nobuko; Ikenoya, Mami; Komori, Kinuyo; Katoh, Fumitaka; Hidaka, Hiroyoshi. HMN-176, an Active Metabolite of the Synthetic Antitumor Agent HMN-214, Restores Chemosensitivity to Multidrug-Resistant Cells by Targeting the Transcription Factor NF-Y. Cancer Research (2003), 63(20), 6942-6947. CODEN: CNREA8 ISSN:0008-5472. CAN 140:174617 AN 2003:845423

9. Takagi, Manabu; Honmura, Takuya; Watanabe, Shuuji; Yamaguchi, Reiko; Nogawa, Masaki; Nishimura, Ikumi; Katoh, Fumitaka; Matsuda, Masato; Hidaka, Hiroyoshi. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Investigational New Drugs (2003), 21(4), 387-399. CODEN: INNDDK ISSN:0167-6997. CAN 141:16960 AN 2003:833144

10. Bayes M; Rabasseda X; Prous J R Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2004), 26(8), 639-63. Journal code: 7909595. ISSN:0379-0355. PubMed ID 15605126 AN 2004629312